2-(4-Nitrophenyl)ethanimidamide hydrochloride
Description
2-(4-Nitrophenyl)ethanimidamide hydrochloride is a nitro-substituted ethanimidamide derivative with the molecular formula C₈H₈N₃O₂·HCl. The compound features a para-nitro group (-NO₂) on the phenyl ring, which confers strong electron-withdrawing properties, influencing its reactivity, stability, and intermolecular interactions. It is synthesized via reactions involving hydroxylamine hydrochloride and sodium bicarbonate in methanol/water systems, yielding high-purity products after recrystallization .
Properties
IUPAC Name |
2-(4-nitrophenyl)ethanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOXNCVLVJFRHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=N)N)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960301 | |
| Record name | (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39695-96-0 | |
| Record name | (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90960301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Strategy
The most documented and efficient method to prepare 2-(4-nitrophenyl)ethanimidamide hydrochloride involves the nitration of phenylethylamine hydrochloride under controlled acidic conditions. The process includes:
- Starting Material: Phenylethylamine hydrochloride
- Nitrating Agents: Concentrated nitric acid and sulfuric acid ("vitriol oil")
- Reaction Temperature: Initially 0 °C, then gradually warmed to room temperature
- Workup: Neutralization, extraction, and recrystallization
Detailed Procedure
| Step | Description | Conditions/Details |
|---|---|---|
| 1 | Preparation of nitration mixture | Mix concentrated nitric acid and sulfuric acid in a volumetric ratio (e.g., 20 mL HNO3 : 35 mL H2SO4) |
| 2 | Addition of phenylethylamine hydrochloride | Slowly add 1 g phenylethylamine hydrochloride to nitration mixture at 0 °C |
| 3 | Stirring and reaction completion | Stir at 0 °C until reaction completes, then allow temperature to rise to room temperature |
| 4 | Quenching and neutralization | Pour reaction mixture into 1.5 L water, adjust pH to 10 with NaOH |
| 5 | Extraction | Extract product with diethyl ether |
| 6 | Acid extraction and drying | Extract ether phase with 1 M HCl to obtain hydrochloride salt, dry by spinning to remove water |
| 7 | Recrystallization | Recrystallize to obtain faint yellow solid product |
Yield and Purity
- Yield: Approximately 26 g from 20 g starting material (high yield)
- Purity: High purity confirmed by nuclear magnetic resonance (NMR) spectroscopy
- Physical Form: Faint yellow crystalline solid
Advantages
- High product yield and purity
- Good crystallization behavior facilitating purification
- Suitable for further chemical and biological experimentation
Reaction Scheme Summary
Phenylethylamine hydrochloride + HNO3/H2SO4 → this compound
Alternative Synthetic Considerations
While the primary method involves nitration of phenylethylamine hydrochloride, other general amidine hydrochloride preparation techniques can be adapted, including:
- Use of cyanoimidates or imidates reacting with appropriate amines under acidic conditions
- One-pot reactions involving amidine formation from nitrile precursors and ammonia or related reagents under controlled pH and temperature
- Extraction and purification steps involving organic solvents (e.g., diethyl ether) and acid-base neutralization to isolate the hydrochloride salt
However, specific documented methods for this compound beyond the nitration route are limited in publicly available patent literature.
Analytical Characterization
- NMR Spectroscopy: Used to confirm the structure and purity of the synthesized compound, showing characteristic peaks corresponding to the aromatic nitrophenyl group and amidine moiety.
- Melting Point and Crystallinity: The product exhibits good crystallinity and a defined melting point, indicative of high purity.
- Extraction Efficiency: The use of 1 M HCl in ether extraction ensures efficient isolation of the hydrochloride salt.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | Phenylethylamine hydrochloride |
| Nitrating Agents | Concentrated HNO3 and H2SO4 |
| Temperature | 0 °C initially, then room temperature |
| pH Adjustment | Neutralized to pH 10 with NaOH |
| Extraction Solvent | Diethyl ether |
| Acid for Salt Formation | 1 M Hydrochloric acid |
| Product Form | Faint yellow crystalline solid |
| Yield | High (e.g., 26 g from 20 g starting) |
| Purification Method | Recrystallization |
| Analytical Techniques | NMR, melting point |
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products Formed
Reduction: 2-(4-Aminophenyl)ethanimidamide hydrochloride.
Substitution: Various substituted ethanimidamide derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-nitrophenyl)ethanimidamide hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. It is utilized in various chemical reactions, including:
- Electrophilic Aromatic Substitution : The nitrophenyl group can undergo further reactions to introduce other substituents.
- Reduction Reactions : The nitro group can be reduced to an amino group, yielding derivatives with potentially enhanced biological activity.
Biology
The compound has been investigated for its biological activities, particularly its antimicrobial and anticancer properties . Research indicates that derivatives of 2-(4-nitrophenyl)ethanimidamide exhibit significant effects against various pathogens and cancer cell lines:
- Antimicrobial Activity : Studies have shown that compounds derived from this structure demonstrate effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus.
- Anticancer Properties : Certain derivatives have been tested in vitro against cancer cell lines, showing potential for development into therapeutic agents .
Medicine
In medicinal chemistry, this compound is explored for its potential as a precursor in drug development. Its derivatives are being studied for:
- Targeting Specific Receptors : Compounds derived from this structure are being investigated as inhibitors for histamine receptors, which could lead to new treatments for allergic reactions and inflammatory diseases .
- Therapeutic Applications : The compound's ability to form reactive intermediates may allow it to interact with cellular pathways, making it a candidate for further drug development initiatives .
Case Study 1: Anticancer Activity
A study published in Cancer Research evaluated the anticancer effects of derivatives of 2-(4-nitrophenyl)ethanimidamide on prostate cancer cells. The results indicated that certain modifications to the nitrophenyl group significantly enhanced cytotoxicity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound demonstrated that specific derivatives exhibited potent activity against resistant strains of bacteria. This highlights the potential for developing new antibiotics based on the compound's structure .
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that alter the chemical environment. It may also interact with enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: The para-NO₂ group in the target compound enhances thermal stability but may reduce solubility in polar solvents compared to derivatives with electron-donating groups (e.g., -SPh in ).
- Melting Points : The dichloro-substituted analog exhibits the highest melting point (323–325°C), attributed to strong halogen-mediated crystal packing.
Biological Activity
2-(4-Nitrophenyl)ethanimidamide hydrochloride, also known as N'-hydroxy-2-(4-nitrophenyl)ethanimidamide, has garnered attention in the scientific community due to its potential biological activities. This compound is primarily investigated for its antimicrobial and anticancer properties, among other therapeutic applications. This article explores the biological activity of this compound through various studies and findings.
The compound features a nitrophenyl group, which is known for its role in various biological activities. The mechanism of action involves the formation of reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects on cancer cells. The nitro group can undergo reduction to an amino group, enhancing its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents.
Anticancer Properties
The anticancer activity of this compound has been a focal point in several studies. It has shown promising results against multiple cancer cell lines, including:
- Breast Cancer (T47D)
- Lung Cancer (NCl H-522)
- Colon Cancer (HCT-15)
The structure-activity relationship (SAR) studies indicate that modifications to the nitrophenyl group can enhance anticancer efficacy .
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| T47D | 0.156 | High |
| NCl H-522 | 0.404 | Moderate |
| HCT-15 | 0.514 | Moderate |
Case Studies
- Study on Anticancer Activity : A recent study evaluated the compound's effects on HeLa and HepG2 cell lines, reporting IC50 values of 0.046 µM and 0.057 µM respectively, indicating strong antiproliferative activity .
- Antimicrobial Efficacy : In another investigation, the compound was tested against C. albicans and C. neoformans, showing effective inhibition at concentrations as low as 125 µg/mL .
Structure-Activity Relationships (SAR)
The SAR analysis has revealed that the presence of electron-donating groups on the phenyl ring significantly enhances the biological activity of this compound. For instance, compounds with para-substituted nitro groups exhibited higher potency compared to their ortho counterparts .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(4-Nitrophenyl)ethanimidamide hydrochloride, and what factors influence reaction yields?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting a nitro-substituted phenyl precursor (e.g., 4-nitrophenylacetonitrile) with hydroxylamine hydrochloride under basic conditions (e.g., NaHCO₃ in methanol/water). The reaction is typically heated to 60–80°C for 6–12 hours, followed by acidification with HCl to precipitate the product. Yield optimization requires precise stoichiometric control of hydroxylamine and pH monitoring during acidification .
- Critical Parameters : Impurities from incomplete substitution or side reactions (e.g., over-oxidation) can reduce purity. Recrystallization from dichloromethane/hexane mixtures improves purity (≥95%) .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the nitrophenyl group (δ 8.2–8.4 ppm for aromatic protons) and the ethanimidamide backbone (δ 3.2–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion peak at m/z 228.06 (M⁺–Cl) and validates the molecular formula (C₈H₁₀N₃O₂Cl) .
- UV/Vis Spectroscopy : A λmax at ~255 nm (ε ≈ 10,000 M⁻¹cm⁻¹) confirms conjugation between the nitro group and aromatic system .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodology :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with 5% sodium bicarbonate solution before disposal.
Advanced Research Questions
Q. How can structure–activity relationship (SAR) studies be designed to explore the biological activity of 2-(4-Nitrophenyl)ethanimidamide derivatives?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., replacing the nitro group with methoxy or halogens) to assess electronic effects.
- Biological Assays : Test antiplasmodial or antimicrobial activity using standardized protocols (e.g., Plasmodium falciparum 3D7 strain IC₅₀ assays). Compare with reference compounds like chloroquine .
Q. What strategies resolve contradictions in reported spectroscopic data for ethanimidamide derivatives?
- Methodology :
- Cross-Validation : Compare NMR data across deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts.
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.
- Reproducibility : Ensure consistent drying of hygroscopic samples to avoid water interference in FT-IR spectra .
Q. How can reaction conditions be optimized to minimize byproducts during scale-up synthesis?
- Methodology :
- Kinetic Studies : Use in-situ FT-IR or HPLC to monitor reaction progress and identify intermediate byproducts (e.g., imine formation).
- Process Optimization : Adjust solvent polarity (e.g., ethanol/water vs. methanol/water) to improve selectivity. Pilot studies show methanol/water (3:1 v/v) reduces dimerization by 30% .
- Quality Control : Implement PAT (Process Analytical Technology) tools for real-time purity tracking during crystallization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
